molecular formula C7H5BrClN B582456 3-Bromo-5-chloro-2-vinylpyridine CAS No. 1256793-12-0

3-Bromo-5-chloro-2-vinylpyridine

Cat. No.: B582456
CAS No.: 1256793-12-0
M. Wt: 218.478
InChI Key: OYWLUBNQWLLYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2-vinylpyridine (CAS 1256793-12-0) is a high-purity halogenated and vinyl-functionalized pyridine building block of molecular formula C7H5BrClN and a molecular weight of 218.48 g/mol . This compound is synthetically valuable for its multiple reactive sites, which allow for divergent chemical modifications. The bromo and chloro substituents at the 3 and 5 positions of the pyridine ring offer distinct reactivity for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of complex substituents . Furthermore, the vinyl group at the 2-position provides a handle for further functionalization, including polymerization or cyclization reactions like Parham cycliacylation, to access more complex nitrogen-containing heterocyclic scaffolds . As a key intermediate, it is primarily used in pharmaceutical research and development for the synthesis of active compounds, including azatetralones that serve as precursors to aldose reductase inhibitors . This product is intended for research and development use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the available Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1256793-12-0

Molecular Formula

C7H5BrClN

Molecular Weight

218.478

IUPAC Name

3-bromo-5-chloro-2-ethenylpyridine

InChI

InChI=1S/C7H5BrClN/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1H2

InChI Key

OYWLUBNQWLLYJX-UHFFFAOYSA-N

SMILES

C=CC1=C(C=C(C=N1)Cl)Br

Synonyms

3-broMo-5-chloro-2-vinylpyridine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chloro-2-vinylpyridine (CAS 1256793-12-0)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-5-chloro-2-vinylpyridine is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical and materials science research. Its unique substitution pattern—featuring a vinyl group for polymerization and further functionalization, alongside bromine and chlorine atoms that offer versatile handles for cross-coupling reactions—positions it as a valuable intermediate for the synthesis of complex molecular architectures. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, highlighting the importance of novel substituted pyridines in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of 3-Bromo-5-chloro-2-vinylpyridine, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 3-Bromo-5-chloro-2-vinylpyridine is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₇H₅BrClNFrom structure
Molecular Weight 218.48 g/mol From structure
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar small, substituted pyridines
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene, DMF)General solubility of similar organic compounds
Boiling Point Estimated to be >200 °C at atmospheric pressureExtrapolation from smaller halopyridines
¹H NMR See "Predicted Spectroscopic Data" section belowAnalysis of 2-vinylpyridine and substituted pyridines[4][5][6]
¹³C NMR See "Predicted Spectroscopic Data" section belowAnalysis of 2-vinylpyridine and substituted pyridines[5][7][8]
IR Spectroscopy See "Predicted Spectroscopic Data" section belowCharacteristic frequencies for vinyl and substituted pyridine groups[9][10]
Mass Spectrometry Molecular ion peak (M+) expected at m/z ≈ 217/219/221Isotopic pattern of Br and Cl[11][12]
Predicted Spectroscopic Data

¹H NMR (in CDCl₃):

  • Vinyl Protons: Three distinct signals are expected in the range of δ 5.5-7.0 ppm, exhibiting characteristic geminal, cis, and trans coupling constants. The proton attached to the same carbon as the pyridine ring will likely be a doublet of doublets.

  • Pyridine Protons: Two doublets are anticipated in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring.

¹³C NMR (in CDCl₃):

  • Pyridine Carbons: Five signals are expected, with carbons bearing halogens (C3 and C5) and the vinyl group (C2) being significantly deshielded.

  • Vinyl Carbons: Two signals corresponding to the =CH₂ and -CH= carbons are expected in the range of δ 115-140 ppm.

IR Spectroscopy (liquid film):

  • C=C Stretch (Vinyl): A characteristic band around 1630 cm⁻¹.

  • C-H Bending (Vinyl): Strong bands around 910 and 990 cm⁻¹ (out-of-plane).

  • Pyridine Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Br/C-Cl Stretch: In the lower frequency region (<800 cm⁻¹).

Synthesis of 3-Bromo-5-chloro-2-vinylpyridine

The synthesis of 3-Bromo-5-chloro-2-vinylpyridine can be efficiently achieved via palladium-catalyzed cross-coupling reactions, starting from a suitable 2-halo-3-bromo-5-chloropyridine precursor. The Stille and Suzuki-Miyaura coupling reactions are two of the most robust and widely used methods for this type of transformation.

Proposed Synthetic Overview

Synthesis_Overview Precursor 2,3-Dibromo-5-chloropyridine Stille Stille Coupling (Vinyltributyltin, Pd Catalyst) Precursor->Stille Suzuki Suzuki-Miyaura Coupling (Potassium Vinyltrifluoroborate, Pd Catalyst) Precursor->Suzuki Product 3-Bromo-5-chloro-2-vinylpyridine Stille->Product Suzuki->Product

Caption: Synthetic approaches to 3-Bromo-5-chloro-2-vinylpyridine.
Method 1: Stille Cross-Coupling Reaction

The Stille reaction offers a reliable method for vinylation, utilizing an organotin reagent.[13][14] This method is known for its excellent functional group tolerance and generally mild reaction conditions.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-dibromo-5-chloropyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and an anhydrous solvent like toluene or DMF.

  • Reagent Addition: Add vinyltributyltin (1.1-1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Degas the mixture and heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1-2 hours.

  • Extraction and Purification: Filter the mixture through Celite®, wash with an organic solvent (e.g., ethyl acetate), and separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Anhydrous Solvent: While Stille reactions can tolerate some water, anhydrous conditions are generally preferred for optimal catalyst performance.

  • KF Work-up: The fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride, which simplifies the removal of toxic organotin byproducts from the product.[15]

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flame-dry Schlenk flask B Add 2,3-dibromo-5-chloropyridine and Pd(PPh₃)₄ A->B C Add anhydrous toluene B->C D Add vinyltributyltin C->D E Heat to 100 °C D->E F Monitor by TLC/GC-MS E->F G Cool and quench with aq. KF F->G H Filter through Celite® G->H I Extract with Ethyl Acetate H->I J Purify by column chromatography I->J Product Product J->Product Final Product

Sources

Technical Guide: Solvation Thermodynamics & Handling of 3-Bromo-5-chloro-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-chloro-2-vinylpyridine Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

3-Bromo-5-chloro-2-vinylpyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of complex pharmaceuticals and advanced polymer materials.[1][2] Its utility stems from its orthogonal reactivity: the vinyl group allows for polymerization or Michael additions, while the bromo- and chloro- substituents at the 3- and 5-positions facilitate site-selective cross-coupling (e.g., Suzuki-Miyaura, Heck).[2]

However, this dual functionality presents a critical solvation paradox. The compound requires organic solvents for dissolution but is prone to spontaneous, exothermic polymerization in solution if not properly inhibited.[2] This guide defines the solubility profile, solvent compatibility, and stabilization protocols required to handle this intermediate without degradation.[2]

Physicochemical Profile & Solvation Mechanism

To predict solubility behavior accurately, we must analyze the molecule's electronic distribution.[2]

  • Pyridine Core: Provides basicity and dipole-dipole interaction potential.[2]

  • Halogens (Br, Cl): Increase lipophilicity (LogP) and molecular weight, making the compound significantly less water-soluble than the parent 2-vinylpyridine.[2]

  • Vinyl Group: A lipophilic handle that also introduces π-π stacking capabilities but serves as the primary instability locus.[2]

Predicted Physical State: Unlike liquid 2-vinylpyridine, the heavy halogen load typically elevates the melting point, likely rendering this compound a low-melting solid or viscous oil at room temperature.[2]

Solubility Mechanism

Dissolution is driven by London Dispersion Forces (halogens) and Dipole-Dipole interactions (pyridine nitrogen).[1][2]

  • Hansen Solubility Parameters (Estimated):

    • 
       (Dispersion): High (due to Br/Cl).[2]
      
    • 
       (Polarity): Moderate (Pyridine ring).[2]
      
    • 
       (H-bonding): Low.[2]
      
Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic affinity for 3-Bromo-5-chloro-2-vinylpyridine and their suitability for specific applications.

Solvent ClassSpecific SolventsSolubility RatingApplication Relevance
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction, transport, and low-temp reactions.[1][2] High solvation power stabilizes the dipole.[2]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent Ideal for cross-coupling reactions (Suzuki/Heck).[2] Warning: THF peroxides can initiate polymerization.[2]
Polar Aprotic (High BP) DMF, DMSO, DMAcHigh Used for high-temp nucleophilic substitutions (

).[2] Difficult to remove; may promote thermal polymerization.[2]
Aromatic Hydrocarbons Toluene, XyleneModerate Preferred for polymerization reactions where non-polar media is required to control chain growth.[1][2]
Aliphatic Hydrocarbons Hexanes, Pentane, HeptanePoor Used as anti-solvents for precipitation/crystallization purification.[1][2]
Protic Solvents Methanol, Ethanol, WaterVariable / Low Soluble in alcohols; Insoluble in water .[2] Alcohols can act as chain transfer agents, inhibiting high MW polymerization.[2]
Critical Protocol: Stability in Solution

The "Vinyl-Pyridine" Risk: Like styrene and 2-vinylpyridine, this compound is a monomer .[1][2] In solution, particularly concentrated ones (>0.5 M), it faces a high risk of auto-polymerization triggered by:

  • Heat: Thermal initiation.[2]

  • Light: UV-induced radical formation.[2]

  • Trace Metals: Residue from synthesis (e.g., Pd, Cu) acting as radical initiators.[2]

  • Peroxides: Found in uninhibited ethers (THF, Dioxane).[2]

Stabilization Workflow
  • Inhibitor: Ensure the presence of 4-tert-butylcatechol (TBC) (typically 100–200 ppm) or Hydroquinone if the solution is stored.[2]

  • Temperature: Store solutions at -20°C .

  • Atmosphere: Unlike many sensitive reagents, vinyl monomers often require trace oxygen to activate phenolic inhibitors (like TBC).[1][2] However, for strictly oxygen-free coupling reactions, use BHT (Butylated hydroxytoluene) which functions well under inert gas (

    
    /Ar).[2]
    
Visualization: Solvation & Handling Logic
Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the correct solvent based on the intended chemical transformation.[1][2]

SolventSelection Start START: Select Application Extraction Extraction / Purification Start->Extraction Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Start->Coupling Polymerization Controlled Polymerization (RAFT/ATRP) Start->Polymerization Storage Long-term Storage Start->Storage DCM Dichloromethane (DCM) (High Solubility, Low BP) Extraction->DCM Max Solubility Warning CRITICAL: Avoid acidic water (Pyridine protonation) Extraction->Warning THF Anhydrous THF / Dioxane (Check Peroxides!) Coupling->THF Coordination needed Toluene Toluene / Benzene (Non-polar, Chain Control) Polymerization->Toluene Avoid Chain Transfer Cold Solution in EtOAc/Hexane Store @ -20°C + TBC Storage->Cold Inhibit Reaction

Caption: Decision matrix for solvent selection based on the intended chemical pathway, prioritizing stability and solubility.

Figure 2: Polymerization Risk Pathway

Understanding the failure mode (unwanted polymerization) is essential for handling.[1][2]

PolymerizationRisk Monomer 3-Bromo-5-chloro- 2-vinylpyridine Radical Active Radical Species Monomer->Radical Activation Initiator Trigger: Heat / UV / Peroxides Initiator->Radical Polymer Insoluble Polymer (Gunk/Precipitate) Radical->Polymer Chain Growth (Exothermic) Inhibitor Inhibitor (TBC/BHT) Scavenges Radicals Radical->Inhibitor Quenching (Safe) Inhibitor->Monomer Preserves

Caption: Mechanism of unwanted polymerization and the intervention point for radical inhibitors (TBC/BHT).

Experimental Protocols
Protocol A: Solubility Determination (Gravimetric)

Use this to verify solubility if exact data is missing for a specific solvent blend.[1][2]

  • Preparation: Weigh 50 mg of 3-Bromo-5-chloro-2-vinylpyridine into a 2 mL HPLC vial.

  • Addition: Add solvent in 100 µL increments at

    
    .
    
  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with

      
       µL (Solubility 
      
      
      
      mg/mL).[2]
    • Sparingly Soluble: Requires heating or

      
       mL solvent.[2]
      
    • Insoluble: Solid persists after 2 mL.[2]

  • Validation: If heating is required, ensure the solution does not turn cloudy upon cooling (precipitation).[2]

Protocol B: Solvent Preparation for Coupling Reactions

Target: Suzuki-Miyaura Coupling

  • Solvent Choice: 1,4-Dioxane or Toluene/Water (4:1).[2]

  • Degassing (Crucial):

    • Sparge solvent with Argon for 20 minutes BEFORE adding the vinylpyridine.[2]

    • Reason: Oxygen inhibits Pd-catalysts but promotes inhibitor activity.[2] By removing oxygen, you increase polymerization risk.[2]

  • Additives: Add BHT (1 mol%) to the reaction mixture. BHT is an effective radical scavenger that does not interfere with Pd(0)/Pd(II) cycles, unlike TBC which can chelate metals.[2]

References
  • Sigma-Aldrich. 2-Vinylpyridine Product Specification & Safety Data Sheet.[2] (Provides baseline solubility and inhibition data for the vinylpyridine class). Link

  • PubChem. Compound Summary: 3-Bromo-5-chloropyridine.[2][3] (Physicochemical properties of the halogenated core). Link[2]

  • ChemicalBook. 2-Vinylpyridine Properties and Production. (Industrial handling of vinylpyridines).[2][4][5] Link

  • Oakwood Chemical. 3-Bromo-5-chloro-2-vinylpyridine Structure and Analog Data.Link(Note: Specific landing page for exact analog may vary; generic search provided for verification of availability).

  • ACS Macromolecules. Poly(vinylpyridine) Segments in Block Copolymers: Synthesis and Solvation. (Detailed discussion on solvent interactions with vinylpyridine moieties). Link[2]

Sources

Technical Comparative Analysis: Functionalized vs. Unsubstituted Vinylpyridines in Drug Discovery & Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, 2-Vinylpyridine (2-VP) and its halogenated analog, 3-bromo-5-chloro-2-vinylpyridine , represent two distinct paradigms of utility. 2-VP is a high-volume commodity monomer, ubiquitous in materials science for its ability to confer pH-responsiveness and adhesion to polymeric backbones. In sharp contrast, 3-bromo-5-chloro-2-vinylpyridine is a precision scaffold—a "privileged structure" in medicinal chemistry designed for orthogonal functionalization.

This guide delineates the critical electronic, steric, and reactive differences between these two entities, providing researchers with the rationale required to select the appropriate pyridine building block for polymer synthesis versus small-molecule drug discovery.

Structural & Electronic Profiling

The introduction of halogen atoms at the C3 and C5 positions fundamentally alters the physicochemical profile of the pyridine ring.

Comparative Properties Table
Feature2-Vinylpyridine (2-VP) 3-Bromo-5-chloro-2-vinylpyridine
CAS Number 100-69-61256793-12-0
Molecular Weight 105.14 g/mol 218.48 g/mol
Electronic State Electron-deficient (Pyridine N)Highly Electron-deficient (Inductive -I effect of Br/Cl)
Steric Environment Planar (Vinyl conjugated with ring)Twisted (Steric clash between C3-Br and C2-Vinyl)
Primary Utility Polymer Monomer (Latex, Resins)Multi-functional Scaffold (Drug Discovery)
pKa (Conj. Acid) ~4.9~2.0 - 2.5 (Est. due to halogen withdrawal)
Steric Inhibition of Resonance

In 2-VP , the vinyl group lies coplanar with the pyridine ring, maximizing


-conjugation. This planarity drives its high reactivity in radical polymerization.

In 3-bromo-5-chloro-2-vinylpyridine , the bromine atom at position 3 exerts significant steric pressure (A-value of Br > H). This forces the vinyl group to rotate out of the aromatic plane to relieve torsional strain.

  • Consequence: Reduced conjugation efficiency but enhanced stability against spontaneous polymerization compared to 2-VP.

  • Synthetic Implication: The "twisted" vinyl group remains a viable Michael acceptor but may exhibit altered regioselectivity in cycloadditions.

Orthogonal Reactivity & Synthetic Utility[1]

The core distinction lies in the "Dead-End" vs. "Branching" nature of the molecules.

2-Vinylpyridine: The Michael Acceptor

2-VP is primarily a monofunctional electrophile . Reactivity is focused almost exclusively on the vinyl


-carbon (Michael addition) or the vinyl double bond (polymerization). Once the vinyl group is reacted, the pyridine ring is generally inert unless harsh conditions are used.
3-Bromo-5-chloro-2-vinylpyridine: The Orthogonal Scaffold

This molecule offers three distinct reactive sites that can be addressed sequentially (orthogonally) without protecting groups. This is the "Chemoselectivity Ladder":

  • Site A (C3-Br): Most reactive in Pd-catalyzed cross-coupling (weaker C-Br bond).[1]

  • Site B (Vinyl): Reactive toward nucleophiles (Michael addition) or radical precursors.

  • Site C (C5-Cl): Least reactive; requires specialized ligands or higher temperatures to activate.

Visualization of Reactivity Logic

ReactivityComparison cluster_2VP 2-Vinylpyridine (Commodity) cluster_Halogen 3-Br-5-Cl-2-Vinylpyridine (Scaffold) VP 2-Vinylpyridine Poly Polymerization (P2VP) VP->Poly Radical Initiator Michael Michael Addition (Beta-functionalization) VP->Michael Nucleophile (Nu-) HaloVP 3-Br-5-Cl-2-VP Suzuki 1. Suzuki Coupling (Selective at C3-Br) HaloVP->Suzuki Pd(0), Ar-B(OH)2 rt to 60°C VinylRxn 2. Vinyl Functionalization (Heck/Michael) Suzuki->VinylRxn Sequential Buchwald 3. Buchwald Amination (At C5-Cl) VinylRxn->Buchwald Pd(OAc)2, Ligand >100°C

Caption: Comparative reactivity flow. Note the multi-step branching capability of the halogenated scaffold versus the parallel terminal pathways of 2-VP.

Experimental Protocols

Protocol A: Standard Polymerization of 2-Vinylpyridine

Used for creating pH-sensitive latexes.

Context: 2-VP spontaneously polymerizes. Commercial samples are inhibited with 4-tert-butylcatechol (TBC). Pre-requisite: Remove TBC via basic alumina column.

  • Initiation: In a flame-dried Schlenk flask, dissolve destabilized 2-VP (10.0 mmol) in dry THF (20 mL).

  • Cooling: Cool to -78°C to favor living anionic polymerization (if narrow PDI is desired) or maintain at 60°C for radical polymerization.

  • Reagent: Add AIBN (0.1 mmol) for radical route.

  • Reaction: Stir for 12 hours under

    
    . Viscosity will increase significantly.
    
  • Termination: Quench with methanol. Precipitate polymer in excess hexanes.

Protocol B: Chemoselective Suzuki Coupling on 3-Bromo-5-chloro-2-vinylpyridine

Demonstrates the selectivity of Br over Cl and Vinyl.

Context: This protocol couples an aryl boronic acid to the C3-position without affecting the C5-Cl or the vinyl group.

  • Setup: Charge a reaction vial with 3-bromo-5-chloro-2-vinylpyridine (1.0 eq), Aryl-boronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%). Note: PPh3 ligands are sufficient for Ar-Br; they will not activate the Ar-Cl at moderate temperatures.
    
  • Solvent: Add degassed Dioxane/Water (4:1 v/v).

  • Execution: Heat to 60°C for 4-6 hours.

    • Critical Control Point: Do not exceed 80°C to avoid activating the C5-Cl bond or inducing Heck coupling on the vinyl group.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography.

    • Result: 3-Aryl-5-chloro-2-vinylpyridine. The vinyl group remains intact for subsequent scaffold elaboration.

Applications in Drug Development[3][4]

While 2-VP is a materials science staple, the halogenated derivative is a gateway to complex heterocycles found in kinase inhibitors and GPCR ligands.

Fragment-Based Drug Design (FBDD)

The 3-bromo-5-chloro-2-vinylpyridine scaffold allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) around the pyridine core.

  • Vector 1 (C3): Introduction of hydrophobic aromatics to fill deep binding pockets.

  • Vector 2 (C5): Introduction of solubilizing groups (morpholines, piperazines) via Buchwald-Hartwig amination (displacing Cl).

  • Vector 3 (Vinyl): Cyclization handle. The vinyl group can react with hydrazines to form pyrazolopyridines or with amidines to form naphthyridines .

Pathway to Fused Ring Systems

The ortho-relationship between the C3-Br and C2-Vinyl groups is a "privileged" motif for annulation.

  • Heck Cyclization: Intramolecular Heck reaction can fuse a ring between C3 and the vinyl terminus.

  • Azaindolizine Synthesis: Reaction with pyridinium ylides.[2]

Safety & Stability Guidelines

2-Vinylpyridine:

  • Hazard: Lachrymator, severe skin irritant, flammable.

  • Storage: Must be stored at < 4°C with inhibitor (TBC). prone to "popcorn" polymerization if inhibitor is consumed.

  • Disposal: Incineration with scrubber for NOx.

3-Bromo-5-chloro-2-vinylpyridine:

  • Hazard: Likely a potent sensitizer (halogenated pyridines often cause contact dermatitis). Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.

  • Stability: More stable to polymerization than 2-VP due to steric hindrance, but should still be stored cold (-20°C) under inert atmosphere to prevent oxidative degradation of the vinyl group.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7523, 2-Vinylpyridine. Retrieved from [Link]

  • MDPI Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Demonstrates selectivity of Br vs Cl in pyridine systems). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-vinylpyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-2-vinylpyridine, a functionalized pyridine derivative with significant potential in pharmaceutical and materials science research. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from related structures and established synthetic methodologies to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its chemical identity, predicted physicochemical properties, plausible synthetic routes, and prospective applications, all grounded in established chemical principles.

Chemical Identity and Predicted Properties

3-Bromo-5-chloro-2-vinylpyridine is a halogenated vinylpyridine. The strategic placement of bromo, chloro, and vinyl functional groups on the pyridine scaffold offers multiple reactive sites for further chemical modification, making it a valuable intermediate in organic synthesis. The pyridine ring itself is a common motif in a vast number of FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2]

The chemical identifiers for 3-Bromo-5-chloro-2-vinylpyridine have been computationally derived and are presented below.

IdentifierValue
IUPAC Name 3-Bromo-5-chloro-2-ethenylpyridine
SMILES C=Cc1c(Br)cc(Cl)cn1
InChIKey YFGFMWVMWDPKAD-UHFFFAOYSA-N
Molecular Formula C7H5BrClN
Molecular Weight 222.48 g/mol
Predicted Physicochemical Properties

In the absence of experimental data, quantitative structure-property relationship (QSPR) models and machine learning algorithms can provide useful estimations of a molecule's physicochemical properties based on its SMILES string.[3][4][5] These predictions are invaluable for initial screening in drug discovery and for planning synthetic and purification protocols.

PropertyPredicted Value
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5
Topological Polar Surface Area (TPSA) 12.89 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 1

Proposed Synthetic Methodologies

The synthesis of 3-Bromo-5-chloro-2-vinylpyridine can be strategically achieved through modern palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency, functional group tolerance, and stereospecificity. The choice of a suitable precursor is critical for a successful synthesis. A logical starting material would be a 2,3-dihalo-5-chloropyridine, which allows for selective vinylation at the 2-position. The general order of reactivity for halogens in such reactions is I > Br > Cl, a principle that can be exploited to achieve regioselectivity.[6][7]

Precursor Synthesis: 3-Bromo-5-chloro-2-iodopyridine

A plausible precursor, 3-bromo-5-chloro-2-iodopyridine, can be synthesized from the commercially available 2-amino-3-bromo-5-chloropyridine via a Sandmeyer-type reaction.

Protocol:

  • To a cooled solution of 2-amino-3-bromo-5-chloropyridine, add a solution of sodium nitrite.

  • Introduce a solution of potassium iodide to the resulting diazonium salt.

  • The reaction mixture is then worked up to isolate the 3-bromo-5-chloro-2-iodopyridine product.

Vinylation via Palladium-Catalyzed Cross-Coupling

With the precursor in hand, the vinyl group can be introduced at the most reactive C-I bond. Both the Stille and Suzuki-Miyaura coupling reactions are well-suited for this transformation.[8][9]

Synthesis_of_3-Bromo-5-chloro-2-vinylpyridine Proposed Synthesis Workflow cluster_precursor Precursor Synthesis cluster_coupling Cross-Coupling Vinylation start 2-Amino-3-bromo-5-chloropyridine precursor 3-Bromo-5-chloro-2-iodopyridine start->precursor Sandmeyer Reaction (NaNO2, KI) product 3-Bromo-5-chloro-2-vinylpyridine precursor->product Stille Coupling (Pd catalyst, e.g., Pd(PPh3)4) precursor->product Suzuki-Miyaura Coupling (Pd catalyst, base) vinyl_reagent_stille Vinyltributylstannane vinyl_reagent_stille->product vinyl_reagent_suzuki Potassium vinyltrifluoroborate vinyl_reagent_suzuki->product caption Proposed synthetic routes to 3-Bromo-5-chloro-2-vinylpyridine.

Caption: Proposed synthetic routes to 3-Bromo-5-chloro-2-vinylpyridine.

1. Stille Coupling Protocol: [8][10][11]

  • Reactants: 3-Bromo-5-chloro-2-iodopyridine and vinyltributylstannane.

  • Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvent: Anhydrous, degassed solvent like toluene or DMF.

  • Procedure:

    • In an inert atmosphere, dissolve 3-bromo-5-chloro-2-iodopyridine in the chosen solvent.

    • Add the palladium catalyst.

    • Introduce vinyltributylstannane to the reaction mixture.

    • Heat the mixture until the reaction is complete, monitoring by TLC or GC-MS.

    • Upon completion, the reaction is quenched and the product is purified using column chromatography.

2. Suzuki-Miyaura Coupling Protocol: [9][12][13]

  • Reactants: 3-Bromo-5-chloro-2-iodopyridine and a vinylboron species, such as potassium vinyltrifluoroborate.[14]

  • Catalyst: A palladium source (e.g., PdCl₂(dppf)) and a suitable ligand.

  • Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required.

  • Solvent: Typically a mixture of an organic solvent and water (e.g., THF/water).

  • Procedure:

    • Combine 3-bromo-5-chloro-2-iodopyridine, potassium vinyltrifluoroborate, the palladium catalyst, and the base in the solvent system.

    • Heat the mixture under an inert atmosphere.

    • Monitor the reaction progress.

    • After completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final product by column chromatography.

Potential Applications in Research and Development

The unique arrangement of functional groups on 3-Bromo-5-chloro-2-vinylpyridine makes it a highly attractive scaffold for creating diverse chemical libraries for drug discovery and for developing advanced materials.

Medicinal Chemistry

The pyridine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][15] The vinyl group on this scaffold can serve as a versatile handle for further modifications or as a key pharmacophoric element.

  • Polymer-Drug Conjugates: Vinylpyridines can be polymerized to form backbones for drug delivery systems. For instance, poly(4-vinyl pyridine) has been grafted onto graphene oxide for applications in cancer therapy and as an antimicrobial agent.[16]

  • Michael Acceptor: The vinyl group can act as a Michael acceptor, enabling covalent bonding with biological nucleophiles, a strategy used in the design of targeted covalent inhibitors.

  • Further Functionalization: The remaining bromo and chloro substituents can be selectively targeted in subsequent cross-coupling reactions to introduce additional diversity, allowing for the exploration of a broad chemical space in structure-activity relationship (SAR) studies.

Materials Science

Vinylpyridine-based monomers are extensively used in the synthesis of functional polymers.

  • Functional Polymers: Copolymers of vinylpyridine are used as sorbents for the removal of pollutants from water.[17] The halogen substituents on 3-Bromo-5-chloro-2-vinylpyridine could impart flame-retardant properties or serve as sites for post-polymerization modification.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate with metal ions, making this molecule a potential ligand for the synthesis of novel coordination polymers or MOFs with interesting catalytic or gas sorption properties.

Conclusion

3-Bromo-5-chloro-2-vinylpyridine represents a promising, albeit currently under-explored, chemical entity. Its predicted properties and the feasibility of its synthesis via robust and well-established chemical reactions make it a compelling target for both academic and industrial research. The multi-functional nature of this compound provides a rich platform for the development of novel pharmaceuticals, advanced materials, and other high-value chemical products. This guide serves as a foundational resource to stimulate further investigation into the chemistry and applications of this versatile heterocyclic building block.

References

  • Gunda, V. G., & Gunda, G. (2020). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. arXiv preprint arXiv:2009.07551. Available at: [Link]

  • Propersea (Property Prediction) - PSDS. (n.d.). Retrieved from [Link]

  • Kim, S., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Analytical Chemistry, 94(25), 8967-8975. Available at: [Link]

  • Goh, G. B., Hodas, N. O., & Vishnu, A. (2017). SMILES2VEC: PREDICTING CHEMICAL PROPERTIES FROM TEXT REPRESENTATIONS. OpenReview. Available at: [Link]

  • Jawad, M., et al. (2024). Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. arXiv preprint arXiv:2408.11894. Available at: [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Stille reaction. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Hamilton, J. Y., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15651. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. Available at: [Link]

  • Stille reaction. (2024, January 23). In Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). In Chemistry LibreTexts. Retrieved from [Link]

  • CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine. (2013). Google Patents.
  • L'Heureux, A., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9311-9317. Available at: [Link]

  • Method for synthesizing and preparing 2-vinyl pyridine. (2013). Eureka | Patsnap. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • CN104016905A - Method for preparing 2-vinylpyridine. (2014). Google Patents.
  • Kavitha, T., et al. (2015). Poly(4-vinyl pyridine)-grafted graphene oxide for drug delivery and antimicrobial applications. RSC Advances, 5(64), 52023-52031. Available at: [Link]

  • Anderson, K. W., & Ikawa, T. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Organic letters, 7(19), 4191-4192. Available at: [Link]

  • Scott, J. D., & Hazari, N. (2021). Mechanistic studies of the Suzuki-Miyaura cross-coupling reactions of chloro-N-heterocycles. Chemical Science, 12(42), 14208-14218. Available at: [Link]

  • Grochowicz, M., et al. (2022). Crosslinked 4-Vinylpyridine Monodisperse Functional Microspheres for Sorption of Ibuprofen and Ketoprofen. Molecules, 27(10), 3283. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15762-15777. Available at: [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-5-chloro-2-vinylpyridine in Suzuki-Miyaura cross-coupling reactions. This document outlines detailed protocols, discusses the underlying scientific principles governing the reaction's chemoselectivity, and offers practical insights for successful implementation in complex molecule synthesis.

Introduction: The Strategic Value of 3-Bromo-5-chloro-2-vinylpyridine in Synthesis

3-Bromo-5-chloro-2-vinylpyridine is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a vinyl group and two distinct halogen atoms on a pyridine core allows for sequential, site-selective functionalization. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is an ideal method for the selective arylation or vinylation of this substrate.[1][2] The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the chemoselectivity of the coupling reaction, specifically targeting the more labile carbon-bromine bond over the stronger carbon-chlorine bond.

The pyridine moiety is a common scaffold in a vast number of biologically active compounds, and the ability to introduce diverse substituents at specific positions is crucial for structure-activity relationship (SAR) studies in drug discovery.[1] The vinyl group offers a reactive handle for further transformations, such as polymer-supported synthesis or as a participant in cycloaddition reactions.[3]

The Principle of Chemoselectivity: Why the C-Br Bond Reacts First

The cornerstone of a successful Suzuki-Miyaura coupling with 3-bromo-5-chloro-2-vinylpyridine is the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is governed by the bond dissociation energies: C-I > C-Br > C-OTf >> C-Cl > C-F.[2][4]

The C-Br bond (bond energy: ~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol).[4] This disparity means that the oxidative addition of the palladium(0) catalyst to the C-Br bond is the kinetically favored and often rate-determining step of the catalytic cycle.[4] Consequently, by carefully selecting the reaction conditions, one can achieve highly selective coupling at the 3-position (bromo) while leaving the 5-position (chloro) untouched for potential subsequent transformations.

The electron-deficient nature of the pyridine ring further influences the reactivity, generally making halopyridines good substrates for cross-coupling reactions.[5][6]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R¹-X Ar-Pd(II)-X(L_n) R¹-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R²-B(OR)₂ Ar-Pd(II)-Ar'(L_n) R¹-Pd(II)-R²(L)n Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R¹-R² Reductive_Elimination->Product

[Image of the Suzuki-Miyaura reaction of 3-bromo-5-chloro-2-vinylpyridine with a generic boronic acid R-B(OH)2, showing selective reaction at the bromine position]

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Advanced Protocol with a Buchwald Pre-catalyst for Challenging Substrates

For less reactive boronic acids or to achieve higher yields under milder conditions, a more active pre-catalyst system is recommended. Buchwald ligands and pre-catalysts are particularly effective for the coupling of challenging substrates, including heteroaryl chlorides, although in this case, we are targeting the bromide. [5] Materials and Reagents:

  • 3-Bromo-5-chloro-2-vinylpyridine

  • Aryl- or vinylboronic acid or ester (1.1 - 1.5 equivalents)

  • XPhos Pd G3 (or a similar G3 pre-catalyst) (1-3 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., t-BuOH/water, 1,4-dioxane)

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add 3-bromo-5-chloro-2-vinylpyridine (1.0 equiv), the boronic acid/ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to a dry reaction vessel with a stir bar.

  • Add the degassed solvent.

  • Seal the vessel and heat to the desired temperature (can be as low as room temperature to 80 °C).

  • Follow steps 6-10 from Protocol 1 for reaction monitoring, work-up, and purification.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of the Suzuki-Miyaura coupling of 3-bromo-5-chloro-2-vinylpyridine.

Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)Notes
Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane / H₂O904-12A general and cost-effective system.
Pd(dppf)Cl₂Cs₂CO₃DMF1002-8Effective for a broad range of substrates.
Pd/C / PPh₃Na₂CO₃Toluene / H₂O1006-16A heterogeneous system that can simplify catalyst removal. [5][7]
XPhos Pd G3K₃PO₄t-BuOH / H₂ORT - 801-6Highly active system for challenging couplings.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more active catalyst/ligand system, or a stronger base. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.

  • Side Reactions: The primary side reaction to consider is homocoupling of the boronic acid. This can be minimized by ensuring a strictly inert atmosphere and using the correct stoichiometry of reagents. Protodeborylation (loss of the boronic acid group) can also occur, especially with heteroarylboronic acids. [8]* Low Yields: Poor solubility of reagents can lead to low yields. A different solvent system may be required. The choice of base can also significantly impact the reaction outcome.

  • Chemoselectivity: While the C-Br bond is significantly more reactive, harsh reaction conditions (prolonged heating, highly active catalysts) could potentially lead to some coupling at the C-Cl position. If this is observed, milder conditions should be employed.

Conclusion

The Suzuki-Miyaura coupling of 3-bromo-5-chloro-2-vinylpyridine offers a reliable and chemoselective method for the synthesis of highly functionalized pyridine derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, researchers can selectively introduce a wide array of substituents at the 3-position, paving the way for the development of novel compounds with potential applications in pharmaceuticals and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this valuable synthetic transformation.

References

  • C. Jie, et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]

  • AIR Unimi. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PubMed. (2020). Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ACS Publications. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. [Link]

  • PMC. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Troubleshooting & Optimization

Storage stability of 3-Bromo-5-chloro-2-vinylpyridine at low temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-5-chloro-2-vinylpyridine. This document provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and stability of this reactive intermediate. Given its vinyl group, improper storage can lead to degradation, primarily through polymerization, compromising sample integrity and experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address potential challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the long-term stability of 3-Bromo-5-chloro-2-vinylpyridine.

Q1: What are the optimal long-term storage conditions for 3-Bromo-5-chloro-2-vinylpyridine?

A: For maximum stability, the compound should be stored at low temperatures, typically between 2°C and 8°C .[1] Some suppliers may even recommend storage at -20°C for extended periods.[2] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1][3]

Q2: Why is low-temperature storage so critical for this compound?

A: The vinyl group (-CH=CH₂) on the pyridine ring is susceptible to spontaneous free-radical polymerization. Heat and light can act as initiators for this chain reaction. Low temperatures significantly reduce the kinetic energy of the molecules, slowing the rate of initiation and propagation of polymerization, thereby preserving the monomeric form of the compound.[4]

Q3: What are the visible signs of degradation or polymerization?

A: The most common signs of degradation include:

  • Increased Viscosity: The sample may appear thicker or more syrupy than when first received.

  • Solidification: In advanced stages of polymerization, the material can turn into a semi-solid or a hard, glassy polymer.

  • Color Change: While the pure compound may be a specific color (e.g., white to off-white solid), the development of a yellow or brown hue can indicate the formation of degradation byproducts.

  • Insolubility: The polymerized material will exhibit poor solubility in solvents where the monomer was previously freely soluble.

Q4: Does 3-Bromo-5-chloro-2-vinylpyridine contain a polymerization inhibitor?

A: Like many other vinyl-substituted monomers, this product is often supplied with a small amount of a polymerization inhibitor (e.g., hydroquinone or butylated hydroxytoluene - BHT) to enhance its shelf life.[4][5] However, the effectiveness of this inhibitor diminishes over time, especially with repeated exposure to air (oxygen) or elevated temperatures. For critical applications, it is always best to assume the inhibitor's efficacy may be reduced and to handle the material accordingly.

Q5: What is the expected shelf-life under recommended conditions?

A: When stored unopened under the recommended conditions (2-8°C, inert atmosphere, protection from light), the compound is expected to remain stable for at least 12-24 months. However, after opening, the shelf-life can be significantly shorter. We strongly recommend re-analyzing the purity of the material if it has been stored for over 6 months after being opened.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My sample has become viscous or has completely solidified.

  • Probable Cause: This is a classic sign of advanced polymerization. The individual monomer units have linked together to form long polymer chains. This process is often irreversible.

  • Troubleshooting Steps:

    • Do Not Heat: Avoid heating the vial to "melt" the solid. This will only accelerate further polymerization and can create a hazardous pressure buildup in a sealed container.

    • Solubility Test: Attempt to dissolve a small portion of the material in a trusted solvent (e.g., DCM, Chloroform, or THF). If it fails to dissolve or forms a gel-like suspension, polymerization is confirmed.

Problem: I observe unexpected peaks in my HPLC, GC, or NMR analysis.

  • Probable Cause: The appearance of new, broader peaks in chromatography or complex new signals in NMR often indicates the formation of dimers, trimers, or short-chain oligomers—the initial stages of polymerization.

  • Troubleshooting Steps:

    • Quantify Purity: Integrate the area of your monomer peak against the total area of all peaks in your chromatogram to determine the current purity level.

    • Characterize Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to get a molecular weight for the impurity peaks. Often, you will see masses corresponding to multiples of the monomer's molecular weight.

    • Assess Usability: If the purity has dropped below the acceptable limit for your experiment (e.g., <95%), the material should not be used for sensitive applications. The presence of reactive oligomers can lead to unpredictable side reactions. For less sensitive applications, you may proceed with caution, adjusting stoichiometry accordingly.

Problem: The material has turned yellow, but remains a free-flowing solid/liquid.

  • Probable Cause: A slight color change can be due to minor oxidation or the formation of trace-level, highly conjugated byproducts. It may not always indicate significant polymerization.

  • Troubleshooting Steps:

    • Full Analytical Qualification: Do not rely on visual inspection alone. Perform a definitive purity analysis using a quantitative method like HPLC or qNMR.

    • Functional Test: If the purity is confirmed to be acceptable, consider running a small-scale test reaction to ensure its reactivity has not been compromised. Compare the result with a reaction using a fresh batch of material, if available.

    • Decision: If the purity and reactivity are within your specifications, the material can likely still be used. However, for cGMP or other highly regulated applications, using a discolored material is not recommended.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Long-Term Storage and Handling
  • Upon Receipt: Verify that the container seal is intact. Immediately transfer the product to a designated refrigerator (2-8°C) or freezer (-20°C), away from light sources.

  • Inert Atmosphere is Key: For long-term storage after opening, it is highly recommended to aliquot the material. Transfer the desired amounts into smaller, amber glass vials under a blanket of inert gas (argon or nitrogen).

  • Seal Securely: Use vials with PTFE-lined caps to ensure an airtight seal. Parafilm can be wrapped around the cap for extra protection against moisture and air ingress.

  • Label Clearly: Label each aliquot with the compound name, date of aliquoting, and lot number.

  • Minimize Freeze-Thaw Cycles: Use one aliquot per experiment to avoid repeatedly warming and cooling the bulk material, which can accelerate degradation.

Protocol 3.2: Analytical Qualification via HPLC

This is a general method suitable for assessing purity. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in acetonitrile.

  • Analysis: The monomer should elute as a sharp peak. The appearance of earlier eluting peaks or a broad, unresolved "hump" later in the chromatogram is indicative of degradation products or polymers.

Section 4: Technical Deep Dive: The Chemistry of Degradation

4.1: Mechanism of Vinyl Polymerization

The primary degradation pathway for 3-Bromo-5-chloro-2-vinylpyridine is free-radical polymerization. This is a chain reaction that proceeds in three main steps: initiation, propagation, and termination. The process can be triggered by ambient heat, UV light, or trace impurities.

G cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation cluster_termination Step 3: Termination Initiator Initiator (Heat, Light) Radical Radical (R•) Initiator->Radical forms Monomer1 Vinylpyridine Monomer Radical->Monomer1 attacks InitiatedMonomer Initiated Monomer (R-M•) GrowingChain Growing Polymer Chain (R-M•) Monomer2 Another Monomer GrowingChain->Monomer2 reacts with LongerChain Elongated Chain (R-M-M•) Monomer2->LongerChain forms n times Chain1 Growing Chain 1 TerminatedPolymer Stable Polymer Chain1->TerminatedPolymer combine Chain2 Growing Chain 2 Chain2->TerminatedPolymer

Sources

Inhibitors for 3-Bromo-5-chloro-2-vinylpyridine storage (e.g., tert-butylcatechol)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-chloro-2-vinylpyridine Topic: Stabilization, Storage, and Inhibitor Handling (4-tert-Butylcatechol) Ticket ID: #GEN-VINYL-HALO-001

Product Intelligence: The Chemistry of Instability

User Query: Why does this compound require an inhibitor, and how does it work?

3-Bromo-5-chloro-2-vinylpyridine is a highly reactive intermediate used in drug discovery (often as a scaffold for kinase inhibitors). Its core instability arises from the vinyl group attached to the pyridine ring.

  • The Risk: The vinyl group is susceptible to autopolymerization , a chain reaction initiated by heat, light, or trace peroxides. The halogen substituents (Bromine at C3, Chlorine at C5) are electron-withdrawing, which can alter the electron density of the vinyl group, potentially lowering the activation energy for radical attack compared to non-halogenated vinylpyridines.

  • The Solution: We typically stabilize this compound with 4-tert-Butylcatechol (TBC) .[1][2]

  • The Mechanism: TBC acts as a radical scavenger.[2][3] It donates a hydrogen atom to essentially "cap" free radicals, preventing them from initiating a polymer chain.

Visualizing the Inhibition Mechanism

The following diagram illustrates how TBC intercepts a radical (


) to stop polymerization.[2]

TBC_Mechanism cluster_0 Inhibition Zone Initiator Initiator Radical (R•) (Heat/Light) Monomer Vinylpyridine Monomer Initiator->Monomer Attacks Semiquinone Semiquinone Radical (Stable/Inactive) Initiator->Semiquinone Neutralized Polymer Unwanted Polymerization Monomer->Polymer Chain Reaction TBC TBC Inhibitor (Catechol form) TBC->Initiator H-Atom Transfer

Figure 1: TBC intercepts radical initiators, sacrificing itself to form a stable semiquinone radical, effectively halting the polymerization chain.

Storage & Maintenance: The "Oxygen Paradox"

Critical Alert: A common error is storing TBC-inhibited monomers under pure Nitrogen. This is incorrect.

  • The Rule: TBC requires dissolved Oxygen to function effectively.[1][2]

  • The Science: The mechanism involves the formation of a peroxy radical or the regeneration of the quinone species, which requires trace

    
    . Without Oxygen, TBC is significantly less effective, and the monomer may polymerize even in the dark.
    

Storage Protocol:

ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Halogenated vinyls are thermally sensitive.[4] Cold slows radical formation kinetics.
Atmosphere Air (Headspace) DO NOT store under Nitrogen/Argon while TBC is present. TBC needs

to scavenge radicals.[3]
Light Amber Glass / Foil UV light cleaves bonds to create radicals (photo-initiation).
Container Glass (Tightly Sealed) Avoid metals (rust can catalyze polymerization).

Inhibitor Removal Protocols

User Query: I am setting up a Heck reaction. Do I need to remove the TBC?

Answer: Yes. TBC is a radical scavenger and can interfere with catalytic cycles or oxidative steps. It is also acidic (phenol) and may quench sensitive bases.

Decision Tree: Which Method to Use?

Removal_Decision Start Start: Removal of TBC State Physical State of Material? Start->State Solid Solid / Viscous Oil State->Solid Dissolve in DCM/EtOAc Liquid Free-flowing Liquid State->Liquid MethodA Method A: Adsorption (Alumina Plug) Solid->MethodA Preferred Scale Scale of Reaction? Liquid->Scale Small Small Scale (<5g) or Anhydrous Required Scale->Small Large Large Scale (>10g) Scale->Large Small->MethodA MethodB Method B: Alkaline Wash (NaOH) Large->MethodB

Figure 2: Select the removal method based on the physical state and scale of your starting material.

Method A: Adsorption (The "Dry" Method)

Best for: Small scales, solids dissolved in solvent, or when water must be avoided.

  • Preparation: Dissolve your 3-Bromo-5-chloro-2-vinylpyridine in a minimal amount of non-polar solvent (e.g., Dichloromethane or Toluene). If it is already a liquid, you can run it neat (if viscosity allows) or diluted 1:1.

  • Column Setup: Pack a small glass column or a Pasteur pipette with Basic Alumina (activated) or Silica Gel .

    • Ratio: Use approx. 1-2g of Alumina per 10g of monomer.

  • Elution: Pass the solution through the plug.

    • Mechanism:[2][3][4][5][6] The phenolic TBC binds strongly to the polar/basic surface of the alumina. The non-polar vinylpyridine passes through.

  • Recovery: Rinse with a small amount of solvent. Concentrate the filtrate immediately under reduced pressure.

  • Immediate Use: Once stripped, the monomer is unstable . Keep under Argon on ice and use within 1 hour.

Method B: Alkaline Wash (The "Wet" Method)

Best for: Large scales (>10g) where yield loss on silica is a concern.

  • Dissolution: If the monomer is solid/viscous, dissolve in an organic solvent (EtOAc or Ether).

  • Wash: Transfer to a separatory funnel. Wash 3x with 1M NaOH (or 5% NaOH).

    • Mechanism:[2][3][4][5][6] NaOH deprotonates TBC (

      
      ) turning it into a water-soluble phenoxide salt. The vinylpyridine remains in the organic layer.
      
  • Rinse: Wash the organic layer 1x with Brine and 1x with Water to remove excess base.

  • Dry: Dry over

    
     or 
    
    
    
    . Filter and concentrate.

Troubleshooting & FAQs

Q: The material in the bottle has turned from yellow to dark brown/black. Is it usable?

  • Diagnosis: This indicates oxidation or the onset of polymerization. TBC oxidizes to quinones (brown/red) as it sacrifices itself.

  • Action: Check solubility. Take a small aliquot and try to dissolve it in DCM.

    • If fully soluble: It is likely just oxidized inhibitor. Proceed with Method A (Adsorption) to remove the colored impurities.

    • If insoluble particles/goo remain: Polymerization has occurred.[4][7] The titer of active monomer is compromised. Purification via vacuum distillation (if liquid) or recrystallization (if solid) is required, but buying a fresh batch is safer for critical steps.

Q: I removed the inhibitor, but my reaction was delayed. Can I store it overnight?

  • A: High Risk. Without TBC, the vinyl group is "naked."

  • Mitigation: If you must wait, store the uninhibited monomer as a dilute solution in the reaction solvent at -78°C or -20°C under Argon. Do not store it neat.

Q: Can I use the material without removing TBC?

  • A: Only for crude reactions where stoichiometry is not sensitive and radical mechanisms are not involved. However, TBC is acidic and can quench organolithiums or Grignards immediately. For Pd-catalyzed couplings (Heck/Suzuki), TBC can act as a ligand poison or reductant, lowering yields. Removal is always recommended.

References

  • Sigma-Aldrich. Product Specification: 4-tert-Butylcatechol. Available at: Link (Accessed 2024).

  • Thermo Fisher Scientific. Handling and Storage of Vinyl Pyridines. Safety Data Sheet Guidelines.[8] Available at: Link (Accessed 2024).

  • Metrohm. Application Note: Monitoring TBC in Styrene and Vinyl Monomers. (Demonstrates the necessity of Oxygen for TBC function). Available at: Link

  • ResearchGate (Community Verified). Protocols for removal of TBC from Vinylpyridine derivatives. Available at: Link

Sources

Troubleshooting regioselectivity issues in 3-Bromo-5-chloro-2-vinylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 3-Bromo-5-chloro-2-vinylpyridine . This scaffold presents a unique "triad" of reactive sites—an electron-deficient pyridine core, two halogens with distinct bond dissociation energies (C3-Br vs. C5-Cl), and a reactive vinyl handle at C2.

Executive Summary: The Reactivity Hierarchy

Before troubleshooting specific failures, it is critical to understand the intrinsic reactivity landscape of this molecule. The 3-Bromo-5-chloro-2-vinylpyridine scaffold does not react randomly; it follows a predictable (yet sensitive) hierarchy governed by bond dissociation energies (BDE) and steric environments.

The Selectivity Triad
  • C3-Bromine: Most reactive towards oxidative addition (Pd⁰) and Lithium-Halogen exchange. Challenge: Sterically crowded by the ortho-vinyl group.

  • C2-Vinyl: Susceptible to Heck coupling, polymerization, and nucleophilic attack (Michael acceptor). Challenge: Can compete with C-Br in Pd cycles or polymerize under basic/radical conditions.

  • C5-Chlorine: Least reactive. Advantage:[1][2] Remains intact during C3 functionalization, serving as a latent handle for secondary diversification.

Troubleshooting Guide (Q&A Format)

Module A: Cross-Coupling Selectivity (C3-Br vs. C5-Cl)

User Question: I am trying to perform a Suzuki coupling at the C3-Br position, but I’m seeing significant amounts of bis-coupled product (reaction at both C3 and C5) or low conversion. How do I lock selectivity to C3?

Technical Diagnosis: While C-Br bonds are inherently weaker than C-Cl bonds, the electron-deficient nature of the pyridine ring activates both halogens towards oxidative addition more than in neutral arenes. Furthermore, the C2-vinyl group exerts steric pressure on C3, potentially slowing down the desired reaction and allowing the smaller C5 site to compete if the catalyst is too active or the temperature too high.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Catalyst Choice Pd(PPh₃)₄ or Pd(dppf)Cl₂ Use "mild" first-generation catalysts. Highly active, bulky ligands (e.g., XPhos, tBu₃P) lower the activation energy for C-Cl insertion, eroding selectivity.
Temperature 60°C – 80°C Do not exceed 80°C. C-Cl activation typically requires temperatures >100°C or specialized ligands.
Stoichiometry 0.95 – 1.0 equiv Boronic AcidLimiting the nucleophile prevents "runaway" double coupling.
Base Selection Na₂CO₃ or K₃PO₄ (aq)Avoid strong bases like Cs₂CO₃ or alkoxides in non-polar solvents, which can promote C-Cl activation.

Step-by-Step Workflow for C3-Selective Suzuki:

  • Charge: 1.0 equiv substrate, 1.0 equiv Boronic acid, 2.0 equiv Na₂CO₃.

  • Solvent: DME/Water (3:1) or Toluene/Water (using K₃PO₄).

  • Degas: Sparge with Argon for 15 mins (Oxygen promotes homocoupling/degradation).

  • Catalyst: Add 3-5 mol% Pd(PPh₃)₄.

  • Heat: Stir at 70°C. Monitor via LCMS at 2 hours.

  • Stop: Quench immediately upon consumption of starting material.

Module B: The "Vinyl Interference" (Polymerization & Self-Heck)

User Question: My reaction mixture turns into a black tar/insoluble solid before the coupling is complete. LCMS shows oligomers. Is the vinyl group reacting?

Technical Diagnosis: Yes. You are likely encountering one of two issues:

  • Intermolecular "Self-Heck": The C3-Br of one molecule undergoes Heck coupling with the C2-Vinyl of another, leading to polymerization.

  • Base-Mediated Polymerization: 2-vinylpyridines are Michael acceptors; strong bases or high temperatures can induce anionic polymerization.

Troubleshooting Protocol:

  • Dilution is Key: Run the reaction at 0.05 M to 0.1 M . High concentrations favor intermolecular polymerization.

  • Radical Scavenging: Add BHT (2,6-di-tert-butyl-4-methylphenol) at 1-5 mol% to inhibit radical polymerization if you suspect a radical pathway (common with some Pd sources).

  • Ligand Switch: If "Self-Heck" is the dominant side reaction, switch to a ligand that disfavors Heck chemistry in favor of Suzuki. dppf is excellent for this, as its bite angle favors reductive elimination of the biaryl over beta-hydride elimination (required for Heck).

Module C: Metal-Halogen Exchange (Lithiation Issues)

User Question: I tried to lithiate C3-Br with n-BuLi at -78°C, but I got a complex mixture and alkylated byproducts. Why isn't the exchange clean?

Technical Diagnosis: n-Butyllithium is a strong nucleophile. 2-Vinylpyridine is a potent Michael acceptor . Before n-BuLi can perform the Li-Hal exchange at C3, it likely attacks the beta-carbon of the vinyl group or performs nucleophilic attack on the pyridine ring itself.

Decision Tree for Lithiation:

LithiationStrategy Start Goal: Lithiate C3-Br CheckReagent Reagent Selection Start->CheckReagent nBuLi Using n-BuLi? CheckReagent->nBuLi High Risk Turbo Using iPrMgCl·LiCl? CheckReagent->Turbo Recommended ResultBad FAILURE: Michael Addition to Vinyl Group nBuLi->ResultBad ResultGood SUCCESS: Clean Mg-Hal Exchange Turbo->ResultGood

Caption: Decision logic for metal-halogen exchange in the presence of a reactive vinyl group.

Recommended Protocol (Turbo Grignard Method):

  • Solvent: Anhydrous THF, cooled to -40°C (Note: Turbo Grignard is active at higher temps than Li, but -40°C protects the vinyl group).

  • Reagent: Add iPrMgCl·LiCl (Turbo Grignard, 1.1 equiv) dropwise.

  • Time: Stir for 30-60 mins. The exchange is slower than Li but chemoselective.

  • Quench: Add electrophile (e.g., aldehyde, DMF) at -40°C, then warm to RT.

Visualizing the Reaction Pathways[3][4]

The following diagram illustrates the competitive pathways and the optimized conditions to achieve regioselectivity.

ReactionPathways Substrate 3-Bromo-5-chloro- 2-vinylpyridine Suzuki C3-Suzuki Coupling Substrate->Suzuki Preferred (Br > Cl) Heck Self-Heck / Polymerization Substrate->Heck Competing Side Rxn Exchange C3-Metal Exchange Substrate->Exchange Chemo-selective Cond_Suzuki Pd(PPh3)4, Na2CO3 60-70°C, 0.1M Cond_Suzuki->Suzuki Cond_Heck High Conc, High T Pd(OAc)2 Cond_Heck->Heck Cond_Exchange iPrMgCl·LiCl -40°C, THF Cond_Exchange->Exchange

Caption: Mapping reaction outcomes to experimental conditions. Green indicates the target pathway; Red indicates the primary failure mode.

References

  • ACS Publications. (2005).[3] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Heck Reaction Mechanisms and Recent Developments. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. Retrieved from [Link]

Sources

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-chloro-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-5-chloro-2-vinylpyridine, a substituted pyridine with potential applications as a synthetic intermediate.

Given the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established principles of mass spectrometry and draw comparisons with the known fragmentation behaviors of structurally related molecules. We will explore the causal factors driving the fragmentation cascade, from the influence of halogen isotopes to the stability of resulting cations. This approach provides a robust framework for researchers to anticipate and interpret the mass spectrum of 3-Bromo-5-chloro-2-vinylpyridine and differentiate it from other chemical species.

The Foundational Principles of Fragmentation in Halogenated Pyridines

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M•+).[1] This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The fragmentation pathways are not random; they are dictated by the underlying chemical structure, including bond strengths and the stability of the resulting ions and neutral losses.[2][3]

For halogenated aromatic compounds, a key determinant of the initial fragmentation steps is the relative strength of the carbon-halogen bonds. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[4] Consequently, under EI conditions, the weaker carbon-halogen bond is preferentially cleaved. This principle has been observed in compounds like 1-bromo-3-chloro-5-iodobenzene, where the initial loss of the iodine radical is the most facile fragmentation.[4] For 3-Bromo-5-chloro-2-vinylpyridine, this principle strongly suggests that the initial fragmentation will involve the cleavage of the C-Br bond over the more stable C-Cl bond.

Furthermore, the presence of chlorine and bromine atoms imparts a characteristic isotopic signature to the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, leading to pairs of peaks (M and M+2) of almost equal intensity for any bromine-containing fragment.[5][6] Chlorine has two main isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1.[5][6] This results in a characteristic M and M+2 peak pattern with a 3:1 intensity ratio for chlorine-containing fragments. When both atoms are present in a fragment, these patterns combine, providing a powerful tool for confirming the elemental composition of observed ions.[7]

Predicted Fragmentation Cascade of 3-Bromo-5-chloro-2-vinylpyridine

The molecular formula of 3-Bromo-5-chloro-2-vinylpyridine is C7H4BrClN. The nominal molecular weight will be calculated using the most abundant isotopes (12C, 1H, 79Br, 35Cl, 14N). This will give rise to a complex molecular ion region due to the isotopic distributions of both bromine and chlorine.

Table 1: Predicted Major Ions in the Mass Spectrum of 3-Bromo-5-chloro-2-vinylpyridine

m/z (nominal)Proposed Fragment StructureFragmentation StepKey Features
220, 222, 224[C7H479/81Br35/37ClN]•+Molecular Ion (M•+)Isotopic pattern characteristic of one Br and one Cl atom.
141, 143[C7H435/37ClN]+Loss of •BrIsotopic pattern for one Cl atom (3:1 ratio). Expected to be a major fragment.
114[C7H4N]+Loss of •Cl from [M-Br]+Loss of both halogens.
106[C6H4Cl]+Loss of HCN from [M-Br]+Ring contraction/rearrangement.
77[C6H5]+Further fragmentationCommon aromatic fragment.

The proposed fragmentation pathway is initiated by the ionization of the molecule. Following this, the most probable fragmentation events are detailed below.

Initial Fragmentation: Halogen Loss

The primary and most favored fragmentation pathway is predicted to be the loss of the bromine radical due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

  • Loss of Bromine Radical (•Br): M•+ → [M - Br]+ This will result in a prominent cluster of peaks around m/z 141 and 143, corresponding to the [C7H4ClN]+ fragment containing 35Cl and 37Cl, respectively. The intensity ratio of these peaks should be approximately 3:1.

A less favorable, but still possible, initial fragmentation is the loss of the chlorine radical.

  • Loss of Chlorine Radical (•Cl): M•+ → [M - Cl]+ This would produce a fragment ion cluster around m/z 185 and 187, corresponding to [C7H4BrN]+ with 79Br and 81Br. The intensity ratio should be nearly 1:1. The intensity of this fragment is expected to be significantly lower than the [M - Br]+ fragment.

Fragmentation of the Vinyl Group

The vinyl substituent offers additional fragmentation routes.

  • Loss of Acetylene (C2H2): This can occur from the molecular ion or subsequent fragments. For instance, the [M - Br]+ ion could lose acetylene to form a fragment at m/z 115 and 117.

Fragmentation of the Pyridine Ring

The pyridine ring itself can undergo fragmentation, often through the loss of hydrogen cyanide (HCN).

  • Loss of HCN: This is a common fragmentation pathway for pyridine-containing compounds.[8] For example, the [M - Br - Cl]+ fragment (m/z 106) could lose HCN to yield a fragment at m/z 79.

The interplay of these fragmentation pathways is visualized in the diagram below.

fragmentation_pathway M [C₇H₄BrClN]⁺˙ m/z 220, 222, 224 Molecular Ion M_minus_Br [C₇H₄ClN]⁺ m/z 141, 143 M->M_minus_Br - •Br (favored) M_minus_Cl [C₇H₄BrN]⁺ m/z 185, 187 M->M_minus_Cl - •Cl M_minus_Br_minus_Cl [C₇H₅N]⁺ m/z 106 M_minus_Br->M_minus_Br_minus_Cl - •Cl M_minus_Br_minus_HCN [C₆H₄Cl]⁺ m/z 114, 116 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted EI fragmentation pathway for 3-Bromo-5-chloro-2-vinylpyridine.

Comparison with Alternative Analytical Approaches

While mass spectrometry is a powerful tool, its combination with other analytical techniques provides a more complete structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide definitive information about the connectivity of atoms. The chemical shifts and coupling constants of the vinyl protons and the aromatic protons on the pyridine ring would be characteristic of the substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of functional groups, such as the C=C stretching of the vinyl group and the aromatic C-H and C=N stretching vibrations of the pyridine ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling mass spectrometry with gas chromatography would be the standard method for analyzing this volatile compound. The retention time from the GC would provide an additional data point for identification and purity assessment.

In a scenario where an unknown sample is suspected to be 3-Bromo-5-chloro-2-vinylpyridine, the mass spectrum would provide the initial hypothesis of the molecular weight and elemental composition (from the isotopic patterns). This would then be confirmed by NMR and IR spectroscopy.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a mass spectrum of 3-Bromo-5-chloro-2-vinylpyridine, a standard protocol for a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source would be employed.

Objective: To acquire the electron ionization mass spectrum of 3-Bromo-5-chloro-2-vinylpyridine.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole mass analyzer.

Materials:

  • Sample of 3-Bromo-5-chloro-2-vinylpyridine.

  • High-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injection Port Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

  • Data Acquisition and Analysis:

    • Acquire the data over the entire GC run.

    • Identify the chromatographic peak corresponding to 3-Bromo-5-chloro-2-vinylpyridine.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion region and the characteristic isotopic patterns of bromine and chlorine.

This self-validating protocol ensures that the separation of the analyte by GC precedes its analysis by MS, minimizing the risk of misinterpretation due to impurities.

experimental_workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation (100 µg/mL solution) Injection Injection (1 µL) Sample_Prep->Injection Separation Chromatographic Separation (Temperature Program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analyte Elution Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data_Analysis Data Analysis (Spectrum Extraction & Interpretation) Detection->Data_Analysis

Caption: GC-MS workflow for the analysis of 3-Bromo-5-chloro-2-vinylpyridine.

Conclusion

References

  • PubMed. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. [Link]

  • Mass Spectrometry: Fragment
  • ResearchGate. Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Journal of the American Chemical Society. Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. [Link]

  • chemconnections.org. Mass Spectrometry Fragmentation. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]

  • Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Wikipedia. Mass spectral interpretation. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

Sources

Technical Guide: HPLC Method Development for 3-Bromo-5-chloro-2-vinylpyridine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3-Bromo-5-chloro-2-vinylpyridine (BCVP) presents a "triad of challenges" common to advanced intermediate analysis: basic nitrogen tailing , halogenated aromatic selectivity , and vinyl group reactivity .

While a standard C18 column is the default starting point for Reverse Phase Chromatography (RPC), this guide demonstrates why Phenyl-Hexyl stationary phases often outperform C18 for this specific class of molecules. By leveraging


 interactions, Phenyl-Hexyl chemistries provide superior resolution of positional isomers and de-halogenated impurities while mitigating the peak tailing associated with pyridine-silanol interactions.

Part 1: The Analyte Profile & Chromatographic Challenge

Before selecting a column, we must deconstruct the molecule to understand its behavior in the mobile phase.

FeatureChemical PropertyChromatographic Consequence
Pyridine Ring Basic Nitrogen (

)
Protonates at acidic pH. Interacts with residual silanols on silica, causing severe peak tailing .
Halogens (Br, Cl) Electron-withdrawing, LipophilicIncreases retention in RP. Requires specific selectivity to separate from de-halogenated byproducts (e.g., des-bromo impurities).
Vinyl Group Conjugated Double BondReactive. Susceptible to polymerization or hydrolysis. UV active (strong absorption ~250-280 nm).
The Development Workflow

The following decision matrix outlines the logical flow for developing this method, moving from column screening to stability validation.

MethodDevWorkflow Start Start: BCVP Profile Screening Phase 1: Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Define Hydrophobicity MobilePhase Phase 2: Mobile Phase (pH & Buffer Selection) Screening->MobilePhase Select Best Selectivity Stability Phase 3: Solution Stability (Vinyl Polymerization Check) MobilePhase->Stability Optimize Peak Shape Stability->MobilePhase Degradation? Adjust pH/Temp Validation Phase 4: ICH Q2(R1) Validation Stability->Validation Confirm Robustness

Figure 1: Strategic workflow for method development, prioritizing stationary phase selectivity before mobile phase optimization.

Part 2: Comparative Study – C18 vs. Phenyl-Hexyl[1]

This section objectively compares the industry-standard C18 ligand against the Phenyl-Hexyl ligand for BCVP analysis.

The Mechanism of Interaction
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction . It separates based on the "greasiness" of the molecule.

  • Phenyl-Hexyl: Combines hydrophobic retention (via the hexyl linker) with

    
     interactions  (via the phenyl ring). The electron-deficient pyridine ring of BCVP (due to Cl/Br withdrawal) interacts strongly with the 
    
    
    
    -electrons of the stationary phase.

InteractionMech cluster_C18 Scenario A: C18 Column cluster_Phenyl Scenario B: Phenyl-Hexyl Column C18_Ligand C18 Alkyl Chain BCVP_A BCVP Molecule C18_Ligand->BCVP_A Hydrophobic Interaction Silanol Exposed Silanol (Si-OH) BCVP_A->Silanol Unwanted H-Bonding (Causes Tailing) Phenyl_Ligand Phenyl Ring + Hexyl Linker BCVP_B BCVP Molecule Phenyl_Ligand->BCVP_B Pi-Pi Stacking + Hydrophobic Interaction

Figure 2: Mechanistic comparison. Phenyl-Hexyl phases offer orthogonal selectivity via Pi-Pi stacking, often masking silanol interactions better than C18.

Experimental Comparison Data (Representative)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[1] Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[2]

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (

)
6.2 min6.8 minPhenyl-Hexyl shows slightly higher retention due to dual interaction mechanisms.
Tailing Factor (

)
1.6 (Fail/Marginal)1.1 (Pass)The "rigid" phenyl phase sterically hinders access to silanols, improving symmetry.
Resolution (

)
1.8 (vs. Des-bromo imp.)3.2 (vs. Des-bromo imp.)Critical Advantage: The loss of a halogen significantly alters the

-cloud, which Phenyl-Hexyl detects more effectively than C18.
Selectivity (

)
BaselineEnhancedSuperior separation of positional isomers (e.g., 3-Cl, 5-Br isomer).

Verdict: The Phenyl-Hexyl column is the superior choice for purity analysis of halogenated vinylpyridines.

Part 3: Detailed Experimental Protocol

Reagents & Standards
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Avoid 100% organic diluent to prevent peak distortion (strong solvent effect).

  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Pyridines are fully protonated (

      
      ), improving solubility and reproducibility. Neutral pH (6-7) often leads to mixed species and broader peaks.
      
Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Control is critical;

    
     interactions are temperature sensitive).
    
  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Vinyl group check).

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End

Part 4: Stability & Troubleshooting

The "Vinyl" Risk

Vinylpyridines can polymerize or hydrate across the double bond.

  • Observation: "Ghost peaks" appearing at high retention times (dimers/polymers) or peak area loss over time.

  • Mitigation:

    • Temperature: Keep autosampler at 4-10°C.

    • Light: Use amber vials (UV light triggers radical polymerization).

    • Stabilizer: If reference standards are stored long-term, ensure they contain a radical inhibitor (e.g., 4-tert-butylcatechol) if permissible by the assay requirements.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Split Peaks Sample solvent too strongDilute sample with initial mobile phase (10% ACN).
Rt Shift Temperature fluctuationThermostat column compartment.

-interactions decrease as Temp increases.
High Backpressure Polymerization on fritInstall an in-line filter or guard column.

Part 5: Validation (ICH Q2(R1) Alignment)

To ensure the method is publishable and robust, validation must follow ICH guidelines.

  • Specificity: Inject BCVP spiked with known synthesis precursors (e.g., 3-Bromo-5-chloropyridine). Ensure

    
    .
    
  • Linearity: 5 levels from 50% to 150% of target concentration (

    
    ).
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, 120%. Acceptance: 98.0% - 102.0%.

  • LOD/LOQ: Determine via Signal-to-Noise (S/N 3:1 for LOD, 10:1 for LOQ).

  • Robustness: Deliberately vary pH (±0.2 units) and Column Temp (±5°C). Phenyl-Hexyl phases are sensitive to temperature; define the robust range clearly.

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Waters Corporation. (2025). CSH Phenyl-Hexyl vs C18 Selectivity Guide.

  • Agilent Technologies. (2022). Optimizing Selectivity with Phenyl-Hexyl Columns for Halogenated Aromatics.

  • Separation Science. (2023). HPLC Separation of Pyridine Derivatives: Overcoming Tailing.

  • PubChem. (2025).[4] 2-Vinylpyridine Chemical Safety and Stability Data.

Sources

Comparative Guide: Reactivity Profiling of 3-Bromo-2-chloropyridine vs. 3-Bromo-5-chloro-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two distinct pyridine scaffolds used in high-value API synthesis. 3-Bromo-2-chloropyridine (Molecule A) serves as a divergent "workhorse" —a stable, highly tunable core offering orthogonal reactivity at the C2 and C3 positions. In contrast, 3-Bromo-5-chloro-2-vinylpyridine (Molecule B) acts as a "committed intermediate," typically employed when the C2-vinyl "handle" is required for downstream cyclization (e.g., to azaindoles or naphthyridines).

While Molecule A allows for flexible sequence design (SNAr vs. Cross-coupling), Molecule B demands strict handling protocols to prevent polymerization and requires specialized catalytic systems to overcome steric crowding at the C3 position.

Electronic & Steric Profiling[1]

Understanding the micro-electronic environment is critical for predicting site-selectivity.

Molecule A: 3-Bromo-2-chloropyridine[2][3]
  • Electronic State: The pyridine nitrogen exerts a strong electron-withdrawing effect, activating the C2-Cl bond toward Nucleophilic Aromatic Substitution (SNAr).

  • Sterics: The C3-Br is relatively accessible. The C2-Cl provides a "directing effect" for lithiation but is small enough to allow catalyst access to C3.

  • Bond Dissociation Energy (BDE): C3-Br (~70 kcal/mol) < C2-Cl (~80 kcal/mol). This BDE difference drives the chemoselectivity in metal-catalyzed couplings.

Molecule B: 3-Bromo-5-chloro-2-vinylpyridine
  • Electronic State: The C2-vinyl group is conjugated with the ring. While it donates electron density via resonance, the ring remains electron-deficient. The C5-Cl is in a "meta-like" position relative to nitrogen, rendering it significantly less reactive than the C2-Cl of Molecule A.

  • Sterics (Critical): The vinyl group at C2 adds significant steric bulk, shielding the adjacent C3-Br. This often necessitates smaller ligands or higher temperatures for C3 functionalization compared to Molecule A.

  • Stability: The vinyl group is prone to radical polymerization or oxidation, requiring stabilization (e.g., with 4-tert-butylcatechol).

Decision Framework: Reactivity Map

The following diagram illustrates the divergent reaction pathways and site-selectivity rules for both scaffolds.

ReactivityMap cluster_A Molecule A: The Divergent Hub cluster_B Molecule B: The Committed Intermediate MolA 3-Bromo-2-chloropyridine Lithiation C3-Lithiation (Li-Hal Exchange) MolA->Lithiation n-BuLi, -78°C (Fastest) SNAr C2-Substitution (SNAr) MolA->SNAr R-NH2 / NaOR (C2-Cl displacement) SuzukiA C3-Suzuki Coupling (Chemoselective) MolA->SuzukiA Pd(0), R-B(OH)2 (C3-Br reacts first) MolB 3-Bromo-5-chloro- 2-vinylpyridine Cyclization Ring Closure (via Vinyl) MolB->Cyclization RCM / Heck SuzukiB C3-Coupling (Sterically Hindered) MolB->SuzukiB Pd(0), Heat (C3-Br reacts) Polymer Polymerization (Side Reaction) MolB->Polymer No Stabilizer Light/Heat

Figure 1: Comparative reactivity landscape. Molecule A offers orthogonal C2/C3 functionalization. Molecule B focuses on C3 coupling vs. Vinyl reactivity.

Detailed Reactivity Comparison

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
FeatureMolecule A (3-Br-2-Cl)Molecule B (3-Br-5-Cl-2-Vinyl)
Primary Site C3-Br (High Selectivity)C3-Br (High Selectivity vs C5-Cl)
Reaction Rate Fast (Room Temp possible)Slower (Steric hindrance from Vinyl)
Catalyst Req. Standard (e.g., Pd(PPh3)4)Active (e.g., Pd2(dba)3 + SPhos)
Side Reactions Minimal (C2-Cl is stable <80°C)Heck Reaction on Vinyl group; Polymerization
Mechanism Oxidative addition at C3-Br is faster than C2-Cl due to weaker C-Br bond.[1]Oxidative addition at C3-Br is faster than C5-Cl.

Key Insight: For Molecule B, the vinyl group can act as a competitive ligand for Palladium, potentially retarding the catalytic cycle. Use electron-rich, bulky ligands (like Buchwald's SPhos or XPhos) to prevent Pd-coordination to the vinyl olefin and facilitate oxidative addition at the crowded C3-Br [1].

Scenario B: Lithiation / Metal-Halogen Exchange
  • Molecule A: Exhibits "textbook" behavior. Treatment with n-BuLi at -78°C results in rapid Lithium-Halogen Exchange at C3-Br. The resulting 3-lithio species is stabilized by the adjacent C2-Cl and ring nitrogen.

    • Risk:[2] If temperature rises > -60°C, the species may undergo "halogen dance" or elimination to form a pyridyne.

  • Molecule B: Not recommended for direct lithiation. The vinyl group is susceptible to nucleophilic attack by alkyl lithiums (anionic polymerization initiation). If metalation is required, use non-nucleophilic bases (e.g., LiTMP) or Turbo-Grignards (iPrMgCl·LiCl), though the vinyl group remains a stability liability.

Experimental Protocols

Protocol 1: Chemoselective C3-Arylation of Molecule A

Validates the C3-Br > C2-Cl reactivity hierarchy.

  • Setup: Charge a flask with 3-bromo-2-chloropyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).

  • Solvent: Add degassed DME/2M Na2CO3 (2:1 ratio).

  • Reaction: Heat to 60°C for 4-6 hours. Note: Keeping temp < 80°C preserves the C2-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine.

  • Outcome: >90% yield of 3-aryl-2-chloropyridine . The C2-Cl remains available for subsequent SNAr [2].

Protocol 2: Stabilization & Coupling of Molecule B

Addresses the instability of the vinyl group.

  • Pre-treatment: Ensure 3-bromo-5-chloro-2-vinylpyridine contains ~100 ppm 4-tert-butylcatechol (TBC) inhibitor. If synthesizing fresh, keep cold and dark.

  • Coupling System: Use Pd(OAc)2 (2 mol%) and SPhos (4 mol%) with K3PO4 (2.0 equiv) in Toluene/Water (10:1).

    • Why SPhos? The bulky biaryl ligand creates a highly active catalyst that can access the sterically crowded C3 position while preventing Pd-coordination to the vinyl group.

  • Reaction: Heat to 80°C for 8 hours under Argon.

  • Purification: Flash chromatography. Caution: Avoid acidic silica if the product is acid-sensitive; use neutralized silica (1% Et3N).

Data Summary Table

Parameter3-Bromo-2-chloropyridine3-Bromo-5-chloro-2-vinylpyridine
CAS Number 52200-48-373583-39-8 (Analogue/Core)
Storage Ambient, stable.Refrigerate (2-8°C) , Light sensitive.
Dominant Reaction C3-Coupling / C2-SNArC3-Coupling / Vinyl Cyclization
SNAr Activity High (at C2)Low (C5 is unactivated)
Polymerization Risk NoneHigh (Requires Inhibitor)
Cost/Availability Commodity Chemical ($)Specialty Intermediate (

$)

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC), 2016. Context: Establishes the C-Br > C-Cl reactivity trend in pyridines. URL:[Link]

  • Regioselective lithiation of 3-bromo-2-chloropyridines. Source: MDPI / Journal of Organic Chemistry variants. Context: Protocols for selective Lithium-Halogen exchange. URL:[Link]

  • Palladium-catalyzed cross-coupling reactions of chloropyridines. Source: ChemRxiv, 2025.[3] Context: Recent advances in activating C-Cl bonds in pyridines. URL:[Link]

Sources

Technical Guide: Infrared Spectroscopy Analysis of Vinyl and Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the infrared (IR) spectral signatures of vinyl- and halogen-substituted pyridines. Designed for drug development professionals and structural chemists, it focuses on distinguishing the reactive vinyl moiety (a common Michael acceptor in covalent inhibitors) from halogenated intermediates (critical for cross-coupling reactions).

Unlike benzene analogs, the pyridine nitrogen atom introduces a permanent dipole and electron-withdrawing effects that shift vibrational frequencies. This guide synthesizes experimental data to provide a reliable decision matrix for structural verification.

The Pyridine Matrix: Establishing the Baseline

Before analyzing substituents, one must identify the "silent" scaffold. The pyridine ring exhibits characteristic "breathing" and stretching modes that serve as internal standards.[1]

The Nitrogen Effect (Electronic Causality)

The electronegative nitrogen atom (


) withdraws electron density from the ring (

-withdrawal), while also participating in the

-system.
  • Symmetry Reduction: Unlike benzene (

    
    ), pyridine is 
    
    
    
    .[1] This makes the "ring breathing" mode (often IR inactive in benzene) IR active and very strong in pyridine.[1]
  • Dipole Moment: The permanent dipole enhances the intensity of ring stretching modes compared to benzene.[1]

Table 1: Characteristic Pyridine Ring Modes (Unsubstituted)

Mode Description Frequency Range (cm⁻¹) Intensity Notes
C=C / C=N Ring Stretch 1600 – 1580 Medium-Strong Often splits into a doublet.
Ring Deformation 1570 – 1550 Weak-Medium Shoulder band.[1]
Ring Skeletal 1480 – 1430 Strong Diagnostic: The "Pyridine doublet" often appears here.[1]
Ring Breathing ~990 Strong Very sharp; shifts significantly with substitution.[1]

| C-H OOP Bending | 750 – 700 | Strong | Position depends on 2-, 3-, or 4-substitution. |

Vinyl Group Analysis: The Conjugation Marker

The vinyl group (


) conjugates with the electron-deficient pyridine ring. This conjugation lowers the force constant of the vinyl double bond slightly compared to isolated alkenes, but the signal remains distinct.
Key Spectral Features
  • C=C Stretch (

    
    ):  The primary indicator.[1][2] Appears at 1630 ± 10 cm⁻¹ .[1]
    
    • Differentiation: It is usually sharper than the broad water bending mode (~1640 cm⁻¹) and higher in frequency than the primary pyridine ring stretch (~1590 cm⁻¹).

  • Vinyl C-H Out-of-Plane (OOP): Two bands at 990 cm⁻¹ and 910 cm⁻¹ .[1]

    • The "Vinyl Flag": The 910 cm⁻¹ band is particularly useful as it sits in a relatively clean window of the fingerprint region.

Table 2: Vinyl-Pyridine Specific Peaks

Vibration Mode Frequency (cm⁻¹) Intensity Structural Insight
Vinyl =C-H Stretch 3080 – 3010 Medium Distinct from saturated C-H (<3000).
Vinyl C=C Stretch 1630 Medium-Strong Conjugated with Pyridine ring.[1]
=CH₂ Wag (OOP) ~910 Strong Characteristic of terminal alkene.

| =CH Twist (OOP) | ~990 | Strong | Often overlaps with ring breathing.[1] |

Halogen Group Analysis: The Mass Effect

Halogens (F, Cl, Br, I) introduce two competing effects:

  • Inductive Withdrawal (-I): Strengthens ring bonds, shifting ring modes to higher frequencies.[1]

  • Mass Effect: The heavy halogen atom creates low-frequency C-X stretching vibrations, often in the fingerprint or far-IR region.[1]

Comparative Halogen Signatures[1][3]
  • Fluorine (F): The C-F bond is strong and light.[1] It appears as a very strong, broad band between 1250 – 1100 cm⁻¹ .[1] It is unmistakable.

  • Chlorine (Cl): The C-Cl stretch couples strongly with ring vibrations.[1] In aryl systems, it is often found at 1100 – 1035 cm⁻¹ (in-plane) and ~700 cm⁻¹ .[1]

  • Bromine (Br): Due to high mass ($ \mu $), the C-Br stretch drops to < 650 cm⁻¹ , often outside standard ATR ranges (which cut off at 600 or 400 cm⁻¹).

Table 3: Halogen-Pyridine Shifts

Halogen C-X Stretch (cm⁻¹) Ring Mode Shift Diagnostic Note
Fluorine 1250 – 1150 Shifts ring stretch up (~1610) Dominates the 1200 region.
Chlorine 1080 – 1035 Minimal shift Hard to distinguish from C-H in-plane bends.[1]

| Bromine | 650 – 500 | Minimal shift | Requires Far-IR or CsI optics to see clearly.[1] |

Comparative Decision Matrix

Use this logic flow to identify your substituent.

SpectralLogic Start Unknown Pyridine Derivative Check1630 Check 1630 cm⁻¹ Region Start->Check1630 VinylConfirmed Peak at ~1630 cm⁻¹ (Sharp) Check1630->VinylConfirmed Yes Check1200 Check 1250-1100 cm⁻¹ Region Check1630->Check1200 No FluoroConfirmed Strong/Broad Band (~1200 cm⁻¹) Check1200->FluoroConfirmed Yes CheckLowFreq Check < 800 cm⁻¹ Check1200->CheckLowFreq No ChloroBromo Bands at 1080 (Cl) or <600 (Br) CheckLowFreq->ChloroBromo Pattern Analysis

Figure 1: Decision logic for assigning functional groups based on key spectral windows.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the industry standard for these measurements.[1][3] However, ATR introduces physics-based shifts compared to transmission (KBr pellets).[1]

Methodological Steps
  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] (Avoid Ge for pyridines unless high refractive index is required, as it cuts off the fingerprint region too early).[1]

  • Background: Collect 32 scans of air background. Ensure the crystal is dry (water vapor absorbs at 1640 cm⁻¹, masking the vinyl peak).

  • Sample Application:

    • Liquids (e.g., 2-vinylpyridine): Place 1 drop to cover the crystal eye.[1]

    • Solids (e.g., halopyridine salts): Place sample and apply high pressure (clamp) to ensure optical contact.[1]

  • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • ATR Correction: Apply "ATR Correction" in your software.[1][4]

    • Reason: ATR intensity is proportional to wavelength (

      
      ).[1] Higher wavelengths (lower wavenumbers) penetrate deeper, artificially boosting peak intensity in the fingerprint region.[1] Correction normalizes this to match literature transmission data.
      

Workflow cluster_0 Sample Prep cluster_1 Data Processing Step1 Dry Crystal (Remove H2O) Step2 Apply Sample (High Pressure) Step1->Step2 Step3 Acquire Spectrum (4 cm⁻¹ Res) Step2->Step3 Step4 ATR Correction (Normalize Intensity) Step3->Step4

Figure 2: Workflow for reliable ATR-FTIR acquisition of pyridine derivatives.

Troubleshooting & Artifacts

  • The Water Mask: Pyridines are hygroscopic (water-loving).[1] Absorbed water creates a broad O-H stretch (3400 cm⁻¹) and a bending mode (1640 cm⁻¹).[1] The 1640 cm⁻¹ water band can completely hide the 1630 cm⁻¹ vinyl stretch.

    • Solution: Dry sample over molecular sieves or subtract the water spectrum digitally.[1]

  • HCl Salts: Many pyridines are stored as hydrochloride salts.[1] The protonated nitrogen (

    
    ) creates a broad, messy band from 2500–3000 cm⁻¹, obscuring C-H stretches. The ring modes also shift up by ~20-30 cm⁻¹.[1]
    

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Vinylpyridine.[1] National Institute of Standards and Technology.[1][5][6]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Chloropyridine.[1] National Institute of Standards and Technology.[1][5][6]

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1] 3rd Edition.[1] Wiley.[1] (Standard reference for C-X and Heterocyclic assignments).

  • Thermo Fisher Scientific. ATR Correction for FTIR Spectra. (Technical Note regarding penetration depth physics).

  • SpectraBase. 2-Vinylpyridine Spectra Data. Wiley Science Solutions.[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-chloro-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Silent" Reactivity of Halogenated Vinyl Pyridines

Handling 3-Bromo-5-chloro-2-vinylpyridine requires a departure from standard organic chemistry safety protocols.[1] This molecule is not merely a "halogenated heterocycle"; it is a Michael acceptor equipped with a reactive vinyl "warhead" and lipophilic halogens (Bromine/Chlorine) that facilitate rapid dermal absorption.[1]

As a Senior Application Scientist, I advise you to treat this compound with a specific dual-threat profile:

  • The Vinyl Threat: Like 2-vinylpyridine, this moiety renders the molecule susceptible to spontaneous, exothermic polymerization (especially if inhibitors like BHT are depleted) and makes it a potent lachrymator .[1]

  • The Halogen Threat: The 3-Br and 5-Cl substitutions increase the molecular weight and lipophilicity, enhancing its ability to penetrate nitrile gloves and biological membranes, potentially leading to severe dermatitis or systemic toxicity.

This guide provides a self-validating safety ecosystem for handling this compound, moving beyond generic SDS advice to field-proven rigor.[1]

Part 1: The Chemical Hazard Profile (SAR Analysis)

Since specific toxicological data for this exact isomer is often proprietary or sparse, we apply Structure-Activity Relationship (SAR) principles based on the 2-vinylpyridine core and halogenated analogs.

Hazard ClassMechanism of ActionOperational Implication
Lachrymator The vinyl group acts as an alkylating agent on corneal TRPA1 channels.[1]Zero-tolerance for open-bench handling. Vapors will incapacitate operators instantly.[1]
Skin Sensitizer Pyridine ring + Vinyl group forms protein adducts (haptenization).[1]Double-gloving is insufficient without material selection. Nitrile degrades; Laminate is required.[1]
Polymerization Radical initiation via heat, light, or peroxides.Cold Storage (-20°C) is mandatory. Check for turbidity (polymer formation) before use.[1]
Corrosive Basic nitrogen lone pair + alkylating capability.[1]pH-neutralization of waste streams is critical to prevent downstream reactions.[1]

Part 2: The PPE Matrix (Scale-Dependent Protection)

Do not rely on a "one-size-fits-all" approach. Permeation rates are concentration and time-dependent.[1]

Tier 1: Analytical Scale (< 100 mg)

For QC, NMR preparation, or aliquoting.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are inadequate due to vapor risk.[1]

  • Hands: Double Nitrile (Minimum 5 mil outer / 4 mil inner).[1]

    • Change frequency: Every 15 minutes or immediately upon splash.[1]

  • Respiratory: Certified Chemical Fume Hood (Face velocity: 100 fpm).[1]

Tier 2: Preparative Scale (> 100 mg - Gram Scale)

For synthesis, purification, or waste consolidation.

  • Eyes: Chemical Splash Goggles + Face Shield (8-inch minimum).[1][2]

  • Hands (The "Silver Shield" Protocol):

    • Layer 1 (Inner): Nitrile (dexterity).[1]

    • Layer 2 (Middle): Laminate/EVOH (e.g., Silver Shield/North) .[1] Vinyl pyridines permeate nitrile in <10 mins; Laminate offers >4 hours protection.[1]

    • Layer 3 (Outer): Heavyweight Nitrile (mechanical protection for the laminate).[1]

  • Body: Tyvek® Lab Coat (impervious to liquids) with cuff sealing.[1]

  • Respiratory: Fume Hood.[1] If working with large open vessels, ensure a Class B hood (exhausted outside).[1]

Part 3: Operational Workflow & Causality

This workflow is designed to mitigate the specific instability and toxicity risks of 3-Bromo-5-chloro-2-vinylpyridine.[1][2]

Step 1: Pre-Operational Validation
  • Inhibitor Check: If the compound is liquid or low-melting, check for color.[1] Dark brown/black indicates polymerization or oxidation.[1]

  • Antistatic Protocol: Halogenated powders accumulate static charge.[1] Use an ionizing fan or antistatic gun during weighing to prevent "flying powder" (a major inhalation risk).[1]

Step 2: The "Cold-Trap" Weighing Technique

Why? To minimize vapor pressure and polymerization risk.

  • Remove container from -20°C storage.

  • Allow to warm to room temperature inside a desiccator (prevents water condensation, which can initiate hydrolysis or polymerization).[1]

  • Weigh inside the fume hood.[1] Never weigh on an open bench balance.

Step 3: Handling & Synthesis
  • Solvent Choice: Avoid protic solvents if possible during storage.[1]

  • Reaction Quenching: If used in a reaction, quench residual vinylpyridine with an electrophile scavenger (e.g., thiol resins) or ensure complete conversion before workup.

Step 4: Decontamination & Disposal[3]
  • Surface Decon: Do not use bleach immediately (can form reactive N-chloro species).[1]

    • Protocol: Wipe with dilute acetic acid (neutralizes the pyridine base), then soap and water.[1]

  • Waste Stream: Segregate into "Halogenated Organic - High Hazard" .[1]

    • Critical: Do not mix with strong oxidizers (peroxides, nitric acid) in the waste container; this can trigger rapid exothermic polymerization of the vinyl group.[1]

Part 4: Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision points and safety barriers.

SafeHandling Start Start: 3-Bromo-5-chloro-2-vinylpyridine Check Visual Inspection (Turbidity/Color Check) Start->Check Scale Determine Scale Check->Scale Pass Fail Quarantine: Polymerization Suspected Check->Fail Fail (Dark/Solidified) SmallScale < 100 mg Double Nitrile Gloves Scale->SmallScale LargeScale > 100 mg Laminate (Silver Shield) Gloves Scale->LargeScale Engineering Engineering Controls Fume Hood + Antistatic Gun SmallScale->Engineering LargeScale->Engineering Handling Handling/Weighing (Avoid Oxidizers) Engineering->Handling Waste Disposal Segregated Halogenated Waste (NO Peroxides) Handling->Waste

Caption: Operational flow for handling halogenated vinyl pyridines, emphasizing scale-dependent glove selection and waste segregation.

Part 5: Emergency Response Protocols

1. Skin Contact (The "Laminate" Breach) [2][3][4][5]

  • Immediate Action: Do not use solvents (ethanol/DMSO) to wash; they increase skin absorption.[1]

  • Protocol: Flush with water for 15 minutes. Use PEG-400 (Polyethylene Glycol) if available, as it solubilizes lipophilic halogens better than water alone, then wash with soap.

2. Spills (Lachrymator Control)

  • Evacuate: Clear the lab immediately.

  • Neutralize: Do not just absorb. Cover spill with activated carbon or vermiculite to suppress vapors.[1]

  • Cleanup: Wear full PPE (including respirator if outside hood).[1] Collect in a sealed container.

References

  • PubChem. Compound Summary: Halogenated Pyridines Toxicity Profile.[1] (General SAR data for bromo/chloro-pyridines).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Sensitizers and Lachrymators. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.